
2-Bromothiophene-3-carbohydrazide
Overview
Description
2-Bromothiophene-3-carbohydrazide is an organosulfur compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.08 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiophene-3-carbohydrazide typically involves the reaction of 2-bromothiophene-3-carboxylic acid with hydrazine . The reaction is carried out in an alcoholic solution, which is a standard method for preparing carbohydrazides. The process involves the activation of esters or amides, followed by their reaction with hydrazine to yield thiophenecarbohydrazides with high purity and yields exceeding 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromothiophene-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Antithrombotic Agents:
One of the primary applications of 2-bromothiophene derivatives, including 2-bromothiophene-3-carbohydrazide, is in the synthesis of antithrombotic drugs. The compound serves as an intermediate in the production of clopidogrel, a widely used antiplatelet medication. The synthesis process involves using 2-bromothiophene as a precursor for creating more complex structures necessary for pharmacological activity .
Antimicrobial Activity:
Research has indicated that thiophene derivatives exhibit antimicrobial properties. Studies have shown that compounds containing the thiophene ring can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The introduction of bromine and hydrazide functional groups may enhance these properties, allowing for more effective antimicrobial agents .
Organic Synthesis
Synthesis of Complex Molecules:
this compound is utilized in organic synthesis as a building block for constructing more complex molecules. Its reactive functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing compounds with specific desired properties .
Electrochemical Applications:
The compound has been investigated for its electrochemical behavior, particularly in the reduction processes at carbon cathodes. This application is significant in developing sensors and energy storage devices where thiophene derivatives can play a crucial role due to their conductive properties .
Material Science
Polymer Production:
Thiophene derivatives are often incorporated into polymers to enhance their electrical conductivity and thermal stability. This compound can be used to synthesize conducting polymers that have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Nanomaterials:
Recent studies have explored the use of thiophene-based compounds in nanomaterial synthesis. These materials can exhibit unique optical and electronic properties, making them suitable for applications in nanotechnology and materials engineering .
Mechanism of Action
The mechanism of action of 2-Bromothiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene-3-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of a carbohydrazide group.
2-Bromothiophene-3-carboxylic acid: This compound is a precursor in the synthesis of 2-Bromothiophene-3-carbohydrazide and contains a carboxylic acid group.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Biological Activity
2-Bromothiophene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is derived from thiophene, a five-membered heterocyclic compound containing sulfur. The presence of the bromine atom enhances its reactivity and biological activity. The molecular formula is C_7H_7BrN_4OS, and its structure can influence various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be less than 25 µM, indicating potent activity .
- Enzyme Inhibition : The compound has been implicated in the inhibition of key enzymes involved in bacterial metabolism, which may contribute to its antimicrobial effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of pathogens. The results are summarized in Table 1.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 16 µg/mL |
Derivative A | Pseudomonas aeruginosa | 64 µg/mL |
Derivative B | Candida albicans | >128 µg/mL |
Table 1: Antimicrobial activity of this compound and its derivatives.
Anticancer Activity
The anticancer potential was assessed through cell viability assays on various cancer cell lines. The findings are presented in Table 2.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG-2 (liver cancer) | <25 |
This compound | MCF-7 (breast cancer) | <25 |
Derivative C | PC-3 (prostate cancer) | >50 |
Derivative D | HCT-116 (colon cancer) | >100 |
Table 2: Anticancer activity of this compound and its derivatives.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and evaluation of various thiophene derivatives, including this compound. It was found that modifications at the haloaryl position significantly impacted antimicrobial potency .
- Cancer Cell Proliferation Inhibition : Another study focused on the anticancer properties, demonstrating that structurally diverse derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural optimization could enhance therapeutic efficacy .
Properties
IUPAC Name |
2-bromothiophene-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-3(1-2-10-4)5(9)8-7/h1-2H,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHMNIFQHWWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731120 | |
Record name | 2-Bromothiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043593-59-4 | |
Record name | 2-Bromo-3-thiophenecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043593-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromothiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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